molecular formula C16H17ClO4 B5068061 4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No. B5068061
M. Wt: 308.75 g/mol
InChI Key: VFVZOYHCXNHNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and to activate antioxidant enzymes that protect against oxidative stress.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It also has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one 151 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one 151. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its mechanism of action and optimize its dosing regimen. Finally, further research is needed to determine the safety and toxicity profile of 4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one 151, particularly in long-term studies.

Synthesis Methods

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one 151 can be synthesized through the reaction between 4-butyl-6-chloro-2-hydroxyacetophenone and ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-butyl-6-chloro-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-3-4-5-11-6-16(19)21-14-8-15(20-9-10(2)18)13(17)7-12(11)14/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVZOYHCXNHNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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